Cas no 42287-48-9 (Benzenemethanamine, a-methyl-N-[(1R)-1-phenylethyl]-,(aR)-rel-)
42287-48-9 structure
Product Name:Benzenemethanamine, a-methyl-N-[(1R)-1-phenylethyl]-,(aR)-rel-
CAS-nummer:42287-48-9
MF:C16H20ClN
MW:261.789703369141
CID:325048
PubChem ID:12353075
Update Time:2025-04-19
Benzenemethanamine, a-methyl-N-[(1R)-1-phenylethyl]-,(aR)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanamine, a-methyl-N-[(1R)-1-phenylethyl]-,(aR)-rel-
- (R,R)-(+)-BIS(ALPHA-METHYLBENZYL)AMINE HYDROCHLORIDE
- rel-Bis((R)-1-phenylethyl)amine hydrochloride
- EN300-7440431
- (+)-Bis[(R)-1-phenylethyl]amine hydrochloride
- 42287-48-9
- AC-8753
- (+)-Bis[R-1-phenylethyl]amine hydrochloride
- (R,R)-Bis(alpha-methylbenzyl)amine Hydrochloride
- 82398-30-9
- Benzenemethanamine,a-methyl-N-[(1R)-1-phenylethyl]-,hydrochloride(1:1),(ar)-
- (R,R)-(+)-Bis(
- CS-W012488
- (+)-bis-[(R)-1-Phenylethyl)amine hydrochloride
- FS-5575
- (R,R)-(+)-Bis(alpha-methylbenzyl)amine, HCl
- (1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine;hydrochloride
- rac-bis[(1R)-1-phenylethyl]amine hydrochloride
- 330559-63-2
- (R,R)-(+)-Bis(alpha-methylbenzyl)-amine hydrochloride
- (+)-Bis[(R)-1-phenylethyl]amine hydrochloride, 97%
- AKOS015844345
- Benzenemethanamine,a-methyl-N-[(1R)-1-phenylethyl]-,hydrochloride (1:1), (aR)-
- (R)-Bis((R)-1-phenylethyl)amine hydrochloride
- SCHEMBL3078151
- (R,R)-(+)-Bis(alpha-methylbenzyl)amine HCl
- A-methylbenzyl)amine Hydrochloride
- EN300-103143
- (R,R)-(+)-BIS(ALPHA-METHYLBENZYL)AMINE HYDROCHLORID
- BIS[(1R)-1-PHENYLETHYL]AMINE HYDROCHLORIDE
- BENZENEMETHANAMINE,A-METHYL-N-[(1R)-1-PHENYLETHYL]-,HCL (1:1), (AR)-
- MFCD00216672
- starbld0005411
- Z3834061187
- (+)-Bis[(R)-1-phenylethyl]amine hydrochloride, >=98% (titration)
- (R)-bis(1-phenylethyl)amine hydrochloride
- (R,R)-(+)-Bis(alpha-methylbenzyl)amineHydrochloride
-
- Inchi: 1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1
- InChI-sleutel: ZBQCLJZOKDRAOW-DTPOWOMPSA-N
- LACHT: Cl.N([C@H](C)C1C=CC=CC=1)[C@H](C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 225.152
- Monoisotopische massa: 225.152
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 4
- Complexiteit: 180
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12A^2
Experimentele eigenschappen
- Smeltpunt: ~260 °C
- PSA: 12.03000
- LogboekP: 5.29130
Benzenemethanamine, a-methyl-N-[(1R)-1-phenylethyl]-,(aR)-rel- Gerelateerde literatuur
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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